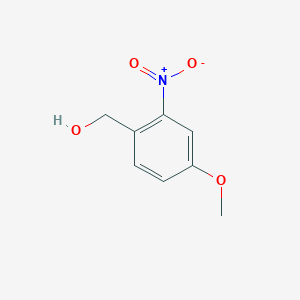

(4-Methoxy-2-nitrophenyl)methanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-methoxy-2-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-13-7-3-2-6(5-10)8(4-7)9(11)12/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDVFIARESYCFKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60404580 | |

| Record name | (4-methoxy-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22996-23-2 | |

| Record name | 4-Methoxy-2-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22996-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-methoxy-2-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60404580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methoxy-2-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of (4-Methoxy-2-nitrophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(4-Methoxy-2-nitrophenyl)methanol, a substituted nitrobenzyl alcohol, is a key organic intermediate with significant applications in medicinal chemistry and organic synthesis. Its unique electronic and structural characteristics, arising from the interplay of the methoxy, nitro, and hydroxymethyl functional groups on the aromatic ring, make it a versatile building block for the synthesis of a wide range of target molecules. A thorough understanding of its physical properties is paramount for its effective utilization in research and development, enabling optimization of reaction conditions, purification protocols, and formulation strategies.

This technical guide provides a comprehensive overview of the core physical properties of this compound, supported by detailed experimental protocols and an analysis of the underlying principles governing these characteristics. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to handle and utilize this compound with precision and confidence.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These values are critical for a range of applications, from predicting its behavior in different solvent systems to designing appropriate analytical methods for its characterization.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₄ | [1][2] |

| Molecular Weight | 183.16 g/mol | [1][2] |

| CAS Number | 22996-23-2 | [1] |

| Appearance | Crystalline needles, Gold | [1] |

| Melting Point | 79-81 °C | [1] |

| Boiling Point (Predicted) | 343.0 ± 27.0 °C | [1] |

| Density (Predicted) | 1.316 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 13.84 ± 0.10 | [1] |

Experimental Determination of Physical Properties

The accurate determination of the physical properties of this compound is essential for its reliable application. This section details the experimental methodologies for measuring key physical parameters, emphasizing the rationale behind the chosen techniques and the principles of data validation.

Melting Point Determination

The melting point of a solid crystalline compound is a crucial indicator of its purity. For this compound, a sharp melting range of 79-81 °C is indicative of a high-purity sample.

This method is a standard and reliable technique for determining the melting point of a crystalline solid.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm. Proper packing is crucial for accurate and reproducible results.

-

Instrumentation: A calibrated digital melting point apparatus is used. The calibration should be verified periodically using certified standards.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

A rapid heating rate is initially used to approach the expected melting point.

-

The heating rate is then reduced to 1-2 °C per minute approximately 10-15 °C below the anticipated melting point. This slow heating rate is critical to ensure thermal equilibrium between the sample and the thermometer.

-

The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.

-

-

Data Validation: The experiment should be repeated at least twice to ensure reproducibility. A narrow melting range (≤ 2 °C) is a strong indicator of sample purity.

Diagram: Workflow for Melting Point Determination

Caption: A streamlined workflow for accurate melting point determination.

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in synthesis, purification, and formulation. Nitroaromatic compounds are generally soluble in organic solvents and exhibit slight to insoluble characteristics in water.[3]

This protocol provides a quantitative measure of solubility in different solvents at a constant temperature.

-

Solvent Selection: A range of solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene).

-

Equilibration: An excess amount of this compound is added to a known volume of each solvent in a sealed vial. The vials are then agitated (e.g., using a shaker or magnetic stirrer) in a constant temperature bath (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: After equilibration, the suspension is allowed to settle, and a clear aliquot of the supernatant is carefully withdrawn using a filtered syringe to avoid transferring any undissolved solid.

-

Quantification: The concentration of the dissolved compound in the aliquot is determined using a suitable analytical technique, such as UV-Vis spectroscopy (after creating a calibration curve) or High-Performance Liquid Chromatography (HPLC).

-

Data Expression: Solubility is typically expressed in units of g/100 mL, mg/mL, or molarity (mol/L).

Diagram: Isothermal Solubility Determination Workflow

Caption: A systematic approach to quantifying solubility.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of the identity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, including the number and types of protons and carbons, their chemical environments, and their connectivity.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.0 - 7.8 | m | - |

| -CH₂OH | ~4.7 | s | - |

| -OCH₃ | ~3.9 | s | - |

| -OH | Variable | br s | - |

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-OCH₃ | ~160 |

| C-NO₂ | ~145 |

| C-CH₂OH | ~140 |

| Ar-CH | 110 - 130 |

| -CH₂OH | ~63 |

| -OCH₃ | ~56 |

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the observation of exchangeable protons like the hydroxyl proton.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters to optimize include the number of scans (typically 8-16) and the relaxation delay (1-5 s).

-

¹³C NMR Acquisition: A proton-decoupled single-pulse experiment is typically used. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 s) are generally required.

-

Data Processing and Analysis: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm). The integration of ¹H signals provides the relative ratio of protons, and the multiplicities (singlet, doublet, etc.) reveal information about neighboring protons.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl, nitro, methoxy, and aromatic moieties.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (alcohol) | 3500 - 3200 | Broad, strong |

| C-H (aromatic) | 3100 - 3000 | Medium |

| C-H (aliphatic) | 3000 - 2850 | Medium |

| N=O (nitro, asymmetric) | 1550 - 1500 | Strong |

| N=O (nitro, symmetric) | 1360 - 1300 | Strong |

| C=C (aromatic) | 1600 - 1450 | Medium to weak |

| C-O (ether) | 1275 - 1200 | Strong |

| C-O (alcohol) | 1075 - 1000 | Strong |

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Instrumentation: A calibrated FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

-

Data Analysis: The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.

-

Molecular Ion (M⁺): A peak at m/z = 183, corresponding to the molecular weight of the compound. The intensity of this peak may be low in EI-MS due to fragmentation.

-

Key Fragment Ions:

-

Loss of a hydroxyl radical (-OH): m/z = 166

-

Loss of a methoxy radical (-OCH₃): m/z = 152

-

Loss of a nitro group (-NO₂): m/z = 137

-

Formation of a tropylium-like ion from the benzyl fragment.

-

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: A GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

-

GC Separation: The sample is injected into the GC, where it is vaporized and separated from any impurities based on its boiling point and interaction with the stationary phase.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are separated based on their mass-to-charge ratio and detected.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability and phase behavior of a compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is used to determine the decomposition temperature and to identify any mass loss events, such as the loss of solvent or decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect other phase transitions.

-

Sample Preparation: A small, accurately weighed amount of the sample (typically 2-5 mg) is placed in an appropriate TGA or DSC pan (e.g., aluminum or alumina).

-

Instrumentation: A calibrated TGA or DSC instrument.

-

Measurement: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis:

-

The TGA thermogram shows the percentage of mass loss as a function of temperature. The onset of decomposition is a key parameter.

-

The DSC thermogram shows endothermic (melting) and exothermic (decomposition) events. The peak of the endotherm corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion.

-

Diagram: Integrated Analytical Workflow for Characterization

Caption: An integrated workflow for the comprehensive physical characterization of this compound.

Conclusion

The physical properties of this compound are fundamental to its application in scientific research and drug development. This in-depth technical guide has provided a comprehensive overview of its key physical characteristics and detailed, field-proven experimental protocols for their determination. By understanding and applying these methodologies, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible experimental outcomes. The integration of various analytical techniques, as outlined in this guide, provides a robust framework for the complete physical characterization of this important chemical intermediate.

References

-

CK-12 Foundation. (n.d.). Physical properties of nitro compounds. Retrieved from [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.

-

National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of the 4-methoxy-2-nitroaniline single crystal. Retrieved from [Link]

-

LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

- Google Patents. (n.d.). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

Sources

- 1. (4-Methoxy-phenyl)-(2-nitrocyclohexyl)-methanol | C14H19NO4 | CID 586341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor - Google Patents [patents.google.com]

- 3. (4-Nitrophenyl)methanol - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (4-Methoxy-2-nitrophenyl)methanol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Methoxy-2-nitrophenyl)methanol, a substituted nitrobenzyl alcohol, is a key organic intermediate with significant potential in medicinal chemistry and synthetic organic chemistry. Its unique structural features—a photolabile nitro group ortho to the benzylic alcohol and a para-methoxy group—confer specific reactivity that makes it a valuable building block for complex molecular architectures. This guide provides a comprehensive overview of its synthesis, purification, characterization, and applications, with a focus on the underlying chemical principles and practical laboratory considerations.

Physicochemical Properties and Structure

This compound is a crystalline solid, typically appearing as gold-colored needles. Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 22996-23-2 | [1] |

| Molecular Formula | C₈H₉NO₄ | [1] |

| Molecular Weight | 183.16 g/mol | [1] |

| Melting Point | 79-81 °C | [1] |

| Appearance | Gold crystalline needles | [1] |

| Synonyms | 4-Methoxy-2-nitrobenzyl alcohol | [1] |

The structure of this compound is defined by a benzene ring substituted with a hydroxymethyl group (-CH₂OH) at position 1, a nitro group (-NO₂) at position 2, and a methoxy group (-OCH₃) at position 4.

Caption: Chemical structure of this compound.

Synthesis

The most direct and efficient synthesis of this compound is through the selective reduction of the corresponding aldehyde, 4-methoxy-2-nitrobenzaldehyde. This precursor is readily available from commercial suppliers, making this synthetic route highly practical for laboratory-scale preparations.

Principle of the Synthesis

The synthesis relies on the chemoselective reduction of an aldehyde to a primary alcohol in the presence of a nitro group. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high selectivity for carbonyl compounds over nitroarenes under standard conditions.[2] The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, which also serves to protonate the resulting alkoxide intermediate.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxy-2-nitrobenzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition of Reducing Agent: While stirring, add sodium borohydride (NaBH₄) (1.2 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C. The cautious addition is necessary to control the exothermic reaction and prevent over-reduction.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot and the appearance of a more polar product spot indicate reaction completion.

-

Quenching: Carefully quench the reaction by slowly adding deionized water at 0 °C to decompose any excess NaBH₄.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: Extract the aqueous residue with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with deionized water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes or toluene.

Purification Protocol (Recrystallization)

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to facilitate complete crystallization.

-

Collect the crystals by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons in the range of δ 7.0-8.0 ppm. - A singlet for the methoxy (-OCH₃) protons around δ 3.8-4.0 ppm. - A singlet for the benzylic (-CH₂OH) protons around δ 4.5-4.8 ppm. - A broad singlet for the hydroxyl (-OH) proton. |

| ¹³C NMR | - Aromatic carbons in the range of δ 110-160 ppm. - A peak for the methoxy carbon around δ 55-60 ppm. - A peak for the benzylic carbon around δ 60-65 ppm. |

| IR Spectroscopy | - A broad O-H stretching band around 3200-3500 cm⁻¹. - C-H stretching bands for aromatic and aliphatic protons around 2850-3100 cm⁻¹. - Asymmetric and symmetric N-O stretching bands for the nitro group around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. - C-O stretching bands around 1000-1250 cm⁻¹. |

| Mass Spectrometry | - Expected [M+H]⁺ at m/z 184.0604. - Other adducts such as [M+Na]⁺ at m/z 206.0424.[3] |

Applications in Research and Development

Nitrobenzyl alcohols are a well-established class of compounds in organic synthesis, serving both as versatile intermediates and as functional moieties.

Synthetic Intermediate

This compound is a valuable precursor in multi-step syntheses. The nitro group can be reduced to an amine, which can then be further functionalized, for example, through diazotization or acylation. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions. This array of possible transformations makes it a useful building block for the synthesis of heterocyclic compounds and other complex molecules in drug discovery programs.[4][5]

Photolabile Protecting Group ("Caged" Compounds)

The 2-nitrobenzyl moiety is a classic photolabile protecting group (PPG).[6] Upon irradiation with UV light, the nitro group undergoes an intramolecular redox reaction that ultimately leads to the cleavage of the benzylic C-O bond, releasing the protected molecule. This property is highly valuable for the "caging" of bioactive molecules, such as carboxylic acids, allowing for their controlled release with high spatial and temporal precision in biological systems. While the 4,5-dimethoxy-2-nitrobenzyl group is more commonly used for this purpose, the 4-methoxy-2-nitrobenzyl group offers an alternative with potentially different photochemical properties.

Safety and Handling

As a nitroaromatic compound, this compound should be handled with appropriate care in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.[7]

-

Inhalation: Avoid inhaling dust. If inhalation occurs, move to fresh air.[1]

-

Skin Contact: Avoid contact with skin. In case of contact, wash thoroughly with soap and water.

-

Eye Contact: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[1]

-

Ingestion: If swallowed, seek immediate medical attention.[8]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in synthetic and medicinal chemistry. Its straightforward synthesis from commercially available starting materials, combined with its unique chemical reactivity, makes it an important tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in the laboratory.

References

-

CPAchem. Safety data sheet for 2-Methoxy-4-nitroaniline. Available from: [Link]

-

Studylib. Carbonyl Reduction: NaBH4, Mechanism & Procedure. Available from: [Link]

-

Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Available from: [Link]

-

PubMed. Photolysis of dimethoxynitrobenzyl-"caged" acids yields fluorescent products. Available from: [Link]

-

State of Michigan. SAFETY DATA SHEET - Methanol. Available from: [Link]

-

PubMed Central. N-(4-Methoxy-2-nitrophenyl)acetamide. Available from: [Link]

-

PubChem. (4-Methoxy-phenyl)-(2-nitrocyclohexyl)-methanol. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Versatility of (4,5-Dimethoxy-2-nitrophenyl)methanol in Organic Chemistry Building Blocks. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of (4,5-Dimethoxy-2-nitrophenyl)methanol in Modern Pharmaceutical Intermediate Synthesis. Available from: [Link]

-

Organic Chemistry Portal. Sodium borohydride, Sodium tetrahydroborate. Available from: [Link]

-

ScholarWorks @ UTRGV. Reduction of Nitroaromatic Compounds with Sodium Borohydride Using Transition Metal Sulfides. Available from: [Link]

-

MSSTATE. NaBH4 Reduction of Ketone to Alcohol. Available from: [Link]

-

PubChemLite. 4-methoxy-2-nitrobenzyl alcohol (C8H9NO4). Available from: [Link]

-

PubMed Central. (4-Nitrophenyl)methanol. Available from: [Link]

- Google Patents. Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

PubMed Central. Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. Available from: [Link]

-

ResearchGate. Photoreduction of 4-Nitrophenol in the presence of carboxylic acid using CdS nanofibers. Available from: [Link]

-

ResearchGate. 7-Methoxy-3-nitro-2-naphthalenemethanol - A new phototrigger for caging applications. Available from: [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. studylib.net [studylib.net]

- 3. PubChemLite - 4-methoxy-2-nitrobenzyl alcohol (C8H9NO4) [pubchemlite.lcsb.uni.lu]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Photolysis of dimethoxynitrobenzyl-"caged" acids yields fluorescent products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fr.cpachem.com [fr.cpachem.com]

The Spectroscopic Signature of (4-Methoxy-2-nitrophenyl)methanol: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectral data for the compound (4-Methoxy-2-nitrophenyl)methanol. It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization. This guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in elucidating the structure of this nitrophenyl derivative.

Introduction

This compound, with the chemical formula C₈H₉NO₄, is a substituted aromatic alcohol. Its structure incorporates a benzene ring with a methoxy (-OCH₃), a nitro (-NO₂), and a hydroxymethyl (-CH₂OH) group. The relative positions of these substituents profoundly influence the molecule's electronic environment and, consequently, its spectroscopic properties. Accurate interpretation of its NMR, IR, and MS spectra is crucial for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide will provide a detailed, step-by-step analysis of each spectroscopic method, grounded in fundamental principles and supported by data from analogous compounds.

Molecular Structure and Key Features

A clear understanding of the molecular structure is paramount for interpreting its spectral data. The following diagram illustrates the structure of this compound and the numbering of its carbon and hydrogen atoms.

A Comprehensive Technical Guide to the Synthesis of (4-Methoxy-2-nitrophenyl)methanol from 4-Methoxyaniline

Abstract

This technical guide provides a comprehensive, in-depth methodology for the multi-step synthesis of (4-methoxy-2-nitrophenyl)methanol, a valuable building block in medicinal and materials chemistry, starting from the readily available precursor, 4-methoxyaniline. The synthetic strategy is predicated on a sequence of protection, regioselective nitration, deprotection, and functional group interconversion. Key transformations include the protection of the amine as an acetamide, electrophilic aromatic substitution to install a nitro group ortho to the directing group, and a subsequent Sandmeyer reaction sequence to convert the amine into the desired hydroxymethyl functionality. This document elucidates the causal rationale behind procedural choices, details step-by-step experimental protocols, and emphasizes critical safety considerations, serving as an essential resource for researchers, chemists, and professionals in drug development.

Introduction and Strategic Overview

This compound is a key synthetic intermediate whose utility is derived from its unique trifunctional substitution pattern on the benzene ring. The presence of a nitro group, a methoxy group, and a primary alcohol allows for orthogonal chemical modifications, making it a versatile precursor for the synthesis of complex heterocyclic systems and pharmacologically active molecules.

The synthesis from 4-methoxyaniline (p-anisidine) presents a classic challenge in aromatic chemistry: controlling regioselectivity and managing the reactivity of the potent amino group. Direct nitration of 4-methoxyaniline is fraught with peril, leading to oxidation of the starting material and a lack of selectivity due to the protonation of the highly basic amino group under harsh acidic conditions, which would unfavorably alter its directing properties.[1]

To circumvent these issues, a robust, multi-step synthetic pathway is employed. This strategy is built upon three foundational pillars:

-

Amine Protection: The nucleophilic and easily oxidized amino group is temporarily masked as an acetamide. The resulting acetamido group remains an ortho, para-director but is significantly less activating than a free amine, allowing for more controlled subsequent reactions.[2]

-

Regiocontrolled Nitration: The combined directing effects of the acetamido and methoxy groups are harnessed to selectively install a nitro group at the C2 position.

-

Functional Group Interconversion: The regenerated amine is converted into the target primary alcohol via a Sandmeyer reaction pathway, proceeding through diazonium salt, nitrile, and carboxylic acid intermediates.

This guide will detail the experimental execution of this strategic pathway, which is visualized below.

Caption: Overall workflow for the synthesis of this compound.

Part A: Synthesis of the Key Intermediate, 4-Methoxy-2-nitroaniline

This initial phase focuses on the controlled nitration of the aromatic ring by first protecting the amine functionality.

Rationale and Mechanistic Considerations

The amino group of 4-methoxyaniline is a powerful activating group, making the aromatic ring highly susceptible to electrophilic substitution. However, the nitrating medium (typically a mixture of nitric and sulfuric acids) is strongly acidic. This leads to the protonation of the amine to form an anilinium ion (-NH3+), which is a strongly deactivating, meta-directing group. To ensure ortho, para-directivity and prevent oxidative side reactions, the amine is first acylated.

The resulting N-acetyl group (-NHCOCH3) is still an ortho, para-director due to the lone pair on the nitrogen atom, but its activating effect is attenuated. In the nitration of N-(4-methoxyphenyl)acetamide, both the acetamido and methoxy groups direct the incoming electrophile (the nitronium ion, NO2+). The para position relative to the acetamido group is blocked. Therefore, substitution occurs primarily at the position ortho to the acetamido group (C2), which is also meta to the methoxy group, yielding the desired 2-nitro isomer as the major product.[3][4]

Detailed Experimental Protocols

Step 1: Acetylation of 4-Methoxyaniline

This procedure converts the starting aniline into its corresponding acetamide.

-

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 4-methoxyaniline (24.6 g, 0.2 mol).

-

Add glacial acetic acid (60 mL) and stir until the solid dissolves completely.

-

While stirring, cautiously add acetic anhydride (22.5 g, 0.22 mol) dropwise to the solution. An exotherm will be observed.

-

After the addition is complete, heat the mixture to reflux (approx. 118 °C) for 30 minutes.

-

Allow the reaction mixture to cool to room temperature, then pour it slowly into 400 mL of ice-cold water with vigorous stirring.

-

The product, N-(4-methoxyphenyl)acetamide, will precipitate as a white solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in a vacuum oven at 60 °C.

-

Step 2: Nitration of N-(4-methoxyphenyl)acetamide

This is a critical, highly exothermic step requiring strict temperature control.

-

Procedure:

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add the dried N-(4-methoxyphenyl)acetamide (16.5 g, 0.1 mol).

-

Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add concentrated sulfuric acid (35 mL) while maintaining the temperature below 10 °C. Stir until all the solid has dissolved.

-

Prepare the nitrating mixture by cautiously adding concentrated nitric acid (8.0 mL, ~0.12 mol) to concentrated sulfuric acid (10 mL) in a separate flask, pre-chilled in an ice bath.

-

Add the cold nitrating mixture dropwise to the acetamide solution over 30-45 minutes. Crucially, maintain the internal temperature of the reaction between 0 and 5 °C throughout the addition. [4]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 1 hour.

-

Pour the reaction mixture slowly and carefully onto 400 g of crushed ice with vigorous stirring.

-

A yellow precipitate of N-(4-methoxy-2-nitrophenyl)acetamide will form.

-

Collect the solid by vacuum filtration, wash extensively with cold water until the washings are neutral, and press as dry as possible. Recrystallization from ethanol can be performed for further purification.[3]

-

Step 3: Hydrolysis of N-(4-methoxy-2-nitrophenyl)acetamide

This step removes the acetyl protecting group to yield the desired nitroaniline intermediate.

-

Procedure:

-

Place the crude, dried N-(4-methoxy-2-nitrophenyl)acetamide (21.0 g, 0.1 mol) into a 500 mL round-bottom flask.

-

Add a solution of 70% v/v sulfuric acid (150 mL).

-

Heat the mixture to reflux for 45-60 minutes, or until a clear, dark solution is obtained.

-

Cool the solution to room temperature and then carefully pour it into 500 mL of ice-cold water.

-

Neutralize the solution by the slow addition of concentrated aqueous ammonia or a 40% NaOH solution until the pH is > 8. This step is highly exothermic and should be performed in an ice bath with efficient stirring.

-

The product, 4-methoxy-2-nitroaniline, will precipitate as a bright orange or red solid.[5]

-

Age the suspension in an ice bath for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid with copious amounts of cold water and dry under vacuum.

-

Data Summary for Intermediates

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield | Melting Point (°C) |

| N-(4-methoxyphenyl)acetamide | C₉H₁₁NO₂ | 165.19 | >90% | 128-131 |

| N-(4-methoxy-2-nitrophenyl)acetamide | C₉H₁₀N₂O₄ | 210.19 | 75-85% | 116-118[3] |

| 4-Methoxy-2-nitroaniline | C₇H₈N₂O₃ | 168.15 | >90% | 122-124 |

Part B: Conversion to this compound

This second phase involves the transformation of the amino group into the target hydroxymethyl group via a three-step sequence.

Rationale and Strategic Choices

Direct conversion of an aromatic amine to a hydroxymethyl group is not feasible. The Sandmeyer reaction provides a reliable method to replace a diazonium group with a variety of functionalities, including a cyano group (-CN). The nitrile can then be readily hydrolyzed to a carboxylic acid (-COOH), which, in turn, can be selectively reduced to the primary alcohol (-CH2OH).

The final reduction step is critical. The reducing agent must selectively reduce the carboxylic acid without affecting the aromatic nitro group. While strong hydrides like lithium aluminum hydride (LiAlH₄) can reduce carboxylic acids, they may also reduce the nitro group.[6][7] Borane complexes, such as borane-tetrahydrofuran (BH₃·THF), are highly effective and chemoselective reagents for the reduction of carboxylic acids in the presence of nitro groups.[8]

Caption: Simplified schematic of the Sandmeyer cyanation reaction pathway.

Detailed Experimental Protocols

Step 4: Sandmeyer Cyanation of 4-Methoxy-2-nitroaniline

This reaction involves the formation of a potentially unstable diazonium salt and the use of highly toxic cyanide. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

Procedure:

-

Diazotization: In a 1 L beaker, suspend 4-methoxy-2-nitroaniline (16.8 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (100 mL). Stir to form a fine slurry.

-

Cool the slurry to 0-5 °C in an ice-salt bath.

-

Dissolve sodium nitrite (7.2 g, 0.105 mol) in water (25 mL) and cool the solution.

-

Add the sodium nitrite solution dropwise to the aniline slurry, keeping the tip of the dropping funnel below the surface of the liquid. Maintain the temperature strictly between 0 and 5 °C. The slurry should dissolve to form a clear solution of the diazonium salt.

-

Cyanation: In a separate 1 L flask, prepare a solution of copper(I) cyanide (11.7 g, 0.13 mol) and sodium cyanide (15.0 g, 0.3 mol) in water (100 mL). Warm gently if necessary to dissolve, then cool to room temperature.

-

Slowly and carefully add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring. Effervescence (N₂ gas) will occur.

-

After the addition is complete, warm the mixture on a steam bath to 50-60 °C for 30 minutes.

-

Cool the mixture to room temperature. The product, 4-methoxy-2-nitrobenzonitrile, will separate as a solid.

-

Collect the solid by vacuum filtration, wash with water, then with a dilute sodium hydroxide solution, and finally with water again. Dry the product under vacuum.

-

Step 5: Hydrolysis of 4-Methoxy-2-nitrobenzonitrile

This step converts the nitrile functional group into a carboxylic acid.

-

Procedure:

-

In a 500 mL round-bottom flask, combine the dried 4-methoxy-2-nitrobenzonitrile (17.8 g, ~0.1 mol) with 20% aqueous sulfuric acid (200 mL).

-

Heat the mixture to a vigorous reflux for 2-3 hours. The solid should gradually dissolve.

-

Cool the reaction mixture in an ice bath. The product, 4-methoxy-2-nitrobenzoic acid, will crystallize out.

-

Collect the crystals by vacuum filtration, wash with cold water, and dry.

-

Step 6: Selective Reduction of 4-Methoxy-2-nitrobenzoic Acid

This final step yields the target alcohol. Borane-THF is flammable and reacts violently with water. All glassware must be oven-dried, and the reaction must be run under an inert atmosphere (e.g., nitrogen or argon).

-

Procedure:

-

Set up an oven-dried 500 mL three-necked flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Place the dried 4-methoxy-2-nitrobenzoic acid (19.7 g, 0.1 mol) in the flask and add 150 mL of anhydrous tetrahydrofuran (THF).

-

Stir to dissolve the acid. If it does not fully dissolve, a slurry is acceptable.

-

Cool the flask to 0 °C in an ice bath.

-

Slowly add borane-tetrahydrofuran complex (1.0 M solution in THF, 250 mL, 0.25 mol) via the dropping funnel over 1 hour. Gas evolution (hydrogen from the reaction with the acidic proton, then diborane) will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LCMS analysis indicates the consumption of the starting material.

-

Carefully quench the reaction by cooling to 0 °C and adding methanol (50 mL) dropwise to destroy excess borane.

-

Remove the solvent under reduced pressure.

-

To the residue, add 1 M HCl (100 mL) and extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude this compound. The product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

-

Safety and Hazard Management

The described synthetic sequence involves several hazardous materials and energetic reactions that demand strict adherence to safety protocols.

-

Corrosive and Oxidizing Acids: Concentrated sulfuric and nitric acids are highly corrosive and strong oxidizers. Handle with extreme care using appropriate PPE (gloves, lab coat, safety goggles, face shield). All additions should be done slowly and with cooling.

-

Nitration Reaction: Nitration is a highly exothermic process. A runaway reaction can lead to violent decomposition. Strict temperature control is paramount. Ensure an adequate cooling bath is available and monitor the internal temperature continuously.

-

Toxic Reagents:

-

4-Methoxyaniline: Toxic upon inhalation, ingestion, and skin contact.[9]

-

Sodium Nitrite: Highly toxic and an oxidizer.

-

Copper(I) Cyanide / Sodium Cyanide: Extremely toxic. Ingestion or acidification can release lethal hydrogen cyanide (HCN) gas. All manipulations must be done in a certified chemical fume hood. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

-

-

Flammable Reagents: Borane-THF and other ethereal solvents are highly flammable. Perform reactions involving these reagents away from ignition sources and under an inert atmosphere.

Conclusion

The synthesis of this compound from 4-methoxyaniline is a well-established, albeit lengthy, process that highlights several key principles of modern organic synthesis. The successful execution of this pathway relies on a strategic approach to functional group management, including amine protection to control regioselectivity during nitration and a robust Sandmeyer/reduction sequence for the ultimate conversion to the target alcohol. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers can reliably produce this valuable chemical intermediate for application in pharmaceutical and materials science research.

References

-

Quora. (2018). Why does 4-Methoxyaniline or p-Anisidine undergo diazotization most readily? Available at: [Link]

-

Gutmann, B., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2217-2227. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of Batchwise nitration of 4-methoxyacetanilide. Available at: [Link]

-

Fanta, P. E., & Tarbell, D. S. (1947). p-Anisidine, 2-nitro-. Organic Syntheses, 27, 68. Available at: [Link]

-

Maddani, M. R., & Prabhu, K. R. (2011). Metal-Free Deprotection of Terminal Acetonides by Using tert-Butyl Hydroperoxide in Aqueous Medium. Synlett, 2011(06), 821-825. Available at: [Link]

-

ResearchGate. (n.d.). 2-Nitro-4-Methoxyaniline. Available at: [Link]

- Google Patents. (2020). CN111704555A - Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

Kumar, S., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. IUCrData, 7(11). Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Acetonides. Available at: [Link]

-

Chemistry Stack Exchange. (2014). How do I convert benzoic acid to m-nitrobenzyl alcohol using 2 steps? Available at: [Link]

-

Reichau, S., et al. (2009). A facile deprotection of secondary acetamides. Organic Letters, 11(2), 433-436. Available at: [Link]

-

Patsnap. (2022). Preparation method of 4-methoxy-2-nitroaniline. Available at: [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyaniline. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. Available at: [Link]

- Google Patents. (2018). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

ResearchGate. (2013). How to reduce carboxylic group to alcohol with nitro group untouched? Available at: [Link]

-

Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence. Available at: [Link]

-

Shi, S., et al. (2025). Continuous oxidation of toluene derivatives to aromatic aldehydes in an umbrella-shaped microchannel reactor. Reaction Chemistry & Engineering, 10, 605-613. Available at: [Link]

-

YouTube. (2021). Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols. Available at: [Link]

-

ResearchGate. (2019). A NEW METHOD FOR PREPARATION OF ALCOHOLS BY THE ELECTRO CHEMICAL REDUCTION OF ALDEHYDES. Available at: [Link]

-

ResearchGate. (n.d.). Nitration of Acetanilide. Available at: [Link]

-

Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Available at: [Link]

- Google Patents. (1935). US1998794A - Process for producing p-nitro-omrcron-anisidine.

-

Dalhousie University. (n.d.). REDUCTION OF METANITROBENZALDEHYDE WITH SODIUM Arsenite. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Solvent-free reduction of carboxylic acids to alcohols with NaBH4 promoted by 2,4,6-trichloro-1,3,5-triazine. Available at: [Link]

- Google Patents. (2014). CN103880574A - Method for preparing aromatic aldehyde by catalytic oxidation of toluene compound.

-

Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements. Available at: [Link]

-

Chemistry LibreTexts. (2023). Oxidation of Aldehydes and Ketones. Available at: [Link]

-

PubChem. (n.d.). 2-Methoxy-4-nitrobenzaldehyde. Available at: [Link]

-

Khan Academy. (n.d.). Oxidation of aldehydes using Tollens' reagent. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Deoxygenation. Available at: [Link]

-

MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Available at: [Link]

-

PubChem. (n.d.). p-Acetanisidide, N-(dimethylcarbamoylmethyl)-. Available at: [Link]

Sources

- 1. quora.com [quora.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. magritek.com [magritek.com]

- 5. benchchem.com [benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Reactivity and Chemical Properties of (4-Methoxy-2-nitrophenyl)methanol

Abstract

This technical guide provides a comprehensive overview of the synthesis, reactivity, and chemical properties of (4-Methoxy-2-nitrophenyl)methanol. Intended for an audience of researchers, scientists, and professionals in drug development, this document delves into the nuanced chemical behavior of this versatile molecule. We will explore its key reactions, including oxidation, reduction, and its notable application as a photocleavable protecting group. The causality behind experimental choices, detailed protocols, and safety considerations are discussed to provide a holistic understanding of this important chemical intermediate.

Introduction: A Molecule of Strategic Importance

This compound, a member of the nitrobenzyl alcohol family, is a key building block in modern organic synthesis. Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy group, the electron-withdrawing nitro group, and the reactive benzylic alcohol, make it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The strategic placement of the nitro group ortho to the hydroxymethyl group imparts photosensitivity, a feature that has been ingeniously exploited in the development of photocleavable protecting groups. This guide will elucidate the fundamental chemistry of this compound, providing insights into its synthetic utility.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectroscopic characteristics of this compound is fundamental for its application and characterization in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₄ | |

| Molecular Weight | 183.16 g/mol | |

| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |

| Melting Point | Not widely reported, but related nitrobenzyl alcohols are solids | |

| Solubility | Soluble in common organic solvents like methanol, ethanol, acetone, and ethyl acetate. | General knowledge of benzyl alcohols |

| CAS Number | 22996-23-2 |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the methoxy protons, and the hydroxyl proton. The aromatic region will be complex due to the substitution pattern.

-

¹³C NMR: The carbon NMR will display signals for the eight unique carbon atoms in the molecule, with the chemical shifts influenced by the attached functional groups.[1]

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretch of the alcohol, the C-H stretches of the aromatic ring and methoxy group, the asymmetric and symmetric stretches of the nitro group (typically around 1520 and 1340 cm⁻¹), and the C-O stretch of the alcohol and ether.[2][3]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns, including the loss of water and fragments related to the nitro and methoxy groups.[4][5]

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from commercially available precursors. A common synthetic route is outlined below.

Synthetic Strategy

A logical approach to the synthesis involves the nitration of a suitably protected methoxy-substituted aromatic compound, followed by the introduction or deprotection of the benzylic alcohol. A plausible pathway starts with 4-methoxyaniline, which is first acetylated to protect the amine, then nitrated, and finally, the acetyl group is removed to yield 4-methoxy-2-nitroaniline. This intermediate can then be converted to the target alcohol.

Experimental Considerations:

-

Choice of Oxidant: The choice of oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.

-

Mild Oxidants: Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin periodinane are effective for this transformation in anhydrous solvents. [6] * Catalytic Aerobic Oxidation: A greener and often more selective approach involves using a catalyst such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant like sodium hypochlorite (NaOCl) or under aerobic conditions with a copper or iron catalyst. [7][8]* Reaction Conditions: Reactions are typically run at or below room temperature to enhance selectivity. The progress of the reaction should be carefully monitored by TLC or GC-MS to avoid the formation of byproducts.

-

Protocol: TEMPO-Catalyzed Oxidation (Illustrative)

-

Dissolve this compound in a suitable solvent system (e.g., dichloromethane/water).

-

Add a catalytic amount of TEMPO and a phase-transfer catalyst if necessary (e.g., tetrabutylammonium bromide).

-

Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hypochlorite.

-

Stir vigorously until the starting material is consumed.

-

Work up the reaction by separating the organic layer, washing with water and brine, drying over an anhydrous salt (e.g., Na₂SO₄), and removing the solvent under reduced pressure.

-

Purify the resulting aldehyde by column chromatography or recrystallization.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, yielding (2-Amino-4-methoxyphenyl)methanol. This transformation is fundamental in the synthesis of various heterocyclic compounds and other pharmaceutical intermediates.

Experimental Considerations:

-

Choice of Reducing Agent: The choice of reducing agent is critical to avoid the reduction of the benzylic alcohol.

-

Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts like palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. [9][10]Raney Nickel can also be used.

-

Chemical Reduction: Reagents such as tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., HCl) are effective for the selective reduction of aromatic nitro groups. [10]Other options include iron powder in acetic acid or sodium dithionite.

-

-

Chemoselectivity: It is important to control the reaction conditions to prevent the hydrogenolysis of the benzylic alcohol, which can occur with some catalysts, especially under harsh conditions (high pressure and temperature).

Protocol: Catalytic Hydrogenation (Illustrative)

-

Dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Pd/C.

-

Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas.

-

Stir the reaction under a hydrogen atmosphere (typically balloon pressure is sufficient) at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Evaporate the solvent to obtain the crude product, which can be purified by recrystallization or chromatography.

Photochemical Reactivity: The 2-Nitrobenzyl Photocleavable Protecting Group

The ortho-nitrobenzyl moiety is a well-established photolabile protecting group. Upon irradiation with UV light (typically around 350 nm), the molecule undergoes an intramolecular rearrangement, leading to the release of the protected alcohol and the formation of a 2-nitrosobenzaldehyde derivative. This "caged" compound strategy allows for the spatial and temporal control of the release of biologically active molecules. [11][12][13] Mechanism of Photocleavage:

The photocleavage proceeds through a Norrish Type II-like mechanism. [11]

-

Photoexcitation: The nitro group absorbs a photon, promoting it to an excited state.

-

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon.

-

Rearrangement: The resulting diradical rearranges to form an aci-nitro intermediate.

-

Cleavage: This intermediate is unstable and rearranges to release the protected molecule (in this case, it would be the alcohol it is protecting) and form 4-methoxy-2-nitrosobenzaldehyde.

Applications in Drug Development and Biology:

The 4-methoxy substituent on the aromatic ring can influence the photochemical properties, such as the wavelength of maximum absorption and the quantum yield of cleavage. [14]This allows for the fine-tuning of the protecting group for specific applications. For example, this compound can be used to synthesize "caged" versions of drugs, nucleotides, or signaling molecules. The active molecule is released only when and where it is needed by shining a light of the appropriate wavelength, providing a powerful tool for studying biological processes with high precision. [15]

Applications in Drug Development and Organic Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of a variety of target molecules.

-

Pharmaceutical Intermediates: The amino alcohol produced from the reduction of this compound is a precursor to various heterocyclic compounds, which are common scaffolds in many drug molecules. [16][17]* Photolabile Linkers: In solid-phase synthesis, the 2-nitrobenzyl moiety can be used as a photocleavable linker to attach molecules to a solid support. The final product can then be released from the support under mild, photolytic conditions.

-

Fine Chemicals: The aldehyde and amine derivatives are used in the synthesis of dyes, agrochemicals, and other specialty chemicals.

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. [18][19][20][21]* Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. [19][20]* Inhalation: Avoid inhaling dust. May cause respiratory tract irritation. [19]* Skin Contact: Avoid contact with skin. May cause skin irritation. [19][20]* Eye Contact: Avoid contact with eyes. May cause serious eye irritation. [19][20]* Ingestion: Do not ingest. Harmful if swallowed. [19]* Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids. Keep the container tightly closed. [22]* Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. [22]

Conclusion

This compound is a molecule with a rich and versatile chemistry. Its strategically placed functional groups allow for a range of selective transformations, making it a valuable tool for organic chemists. The ability to undergo selective oxidation, reduction, and photochemical cleavage underscores its importance as a building block in the synthesis of complex molecules, particularly in the field of drug discovery and development. A thorough understanding of its properties, reactivity, and safe handling is essential for unlocking its full potential in the laboratory.

References

-

Kent, S. B. H., et al. (2006). Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides. Chemical Communications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of (4,5-Dimethoxy-2-nitrophenyl)methanol in Modern Pharmaceutical Intermediate Synthesis. [Link]

-

ResearchGate. (n.d.). Oxidation of 4-nitrobenzyl alcohol. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Versatility of (4,5-Dimethoxy-2-nitrophenyl)methanol in Organic Chemistry Building Blocks. [Link]

-

PubChem. (n.d.). (4-Methoxy-phenyl)-(2-nitrocyclohexyl)-methanol. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-amino-4-methoxyphenol. [Link]

-

Klán, P., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information for ipso-hydroxylation of arylboronic acid. [Link]

-

Uppu, R. M., et al. (2022). N-(4-Methoxy-2-nitrophenyl)acetamide. Acta Crystallographica Section E. [Link]

-

ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]

-

Wikipedia. (n.d.). Photolabile protecting group. [Link]

-

The Royal Society of Chemistry. (2017). Aerobic Alcohol Oxidation Using a Cu(I)/TEMPO Catalyst System. [Link]

-

ORGANIC CHEMISTRY SELECT. (2014). 4-methoxyphenyl methanol, (4-メトキシフェニル)メタノール NMR, IR , MASS. [Link]

-

Beilstein Journal of Organic Chemistry. (2017). Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. Beilstein Journal of Organic Chemistry. [Link]

-

SpectraBase. (n.d.). 4-Methoxy-2-nitrophenyl_alcohol. [Link]

-

ResearchGate. (n.d.). Figure S5: 1 H NMR spectrum of (4-methoxyphenyl)methanol. [Link]

-

ResearchGate. (n.d.). Photocatalytic Selective Oxidation of 4‐Methoxybenzyl Alcohol to Aldehyde in Aqueous Suspension of Home‐Prepared Titanium Dioxide Catalyst. [Link]

-

Cibulka, R., et al. (2004). Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. Chemistry. [Link]

-

Klán, P., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews. [Link]

-

Klán, P., & Wirz, J. (2009). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

-

Wiley-VCH. (n.d.). Supporting Information for TEMPO-catalyzed oxidation. [Link]

-

Catalog.lib.ky. (2022). 4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation. [Link]

-

ResearchGate. (n.d.). FTIR di†erence spectra of methoxy species formed by methanol... [Link]

-

NIST. (n.d.). Benzenemethanol, 4-methoxy-. [Link]

-

PubChemLite. (n.d.). 4-methoxy-2-nitrobenzyl alcohol. [Link]

-

The Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. [Link]

- Google Patents. (n.d.). Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor.

-

National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of the 4-methoxy-2-nitroaniline single crystal. [Link]

-

NIST. (n.d.). 4-Methoxyphenyl methyl carbinol. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 2-methoxy-4-nitroaniline. [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Benzenemethanol, 4-methoxy- [webbook.nist.gov]

- 5. PubChemLite - 4-methoxy-2-nitrobenzyl alcohol (C8H9NO4) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. prepchem.com [prepchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis, stability and optimized photolytic cleavage of 4-methoxy-2-nitrobenzyl backbone-protected peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. nbinno.com [nbinno.com]

- 17. nbinno.com [nbinno.com]

- 18. fishersci.com [fishersci.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. file.medchemexpress.com [file.medchemexpress.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. sigmaaldrich.cn [sigmaaldrich.cn]

An In-Depth Technical Guide to (4-Methoxy-2-nitrophenyl)methanol Derivatives and Analogs: Precision Tools for Photochemical Control

This guide provides a comprehensive technical overview of (4-methoxy-2-nitrophenyl)methanol and its related derivatives, a cornerstone class of compounds in the field of photolabile protecting groups (PPGs). Designed for researchers, chemists, and drug development professionals, this document delves into the synthesis, mechanistic principles, and advanced applications of these molecules, offering field-proven insights into their strategic deployment.

Introduction: The Power of Light in Chemical and Biological Systems

In the intricate worlds of organic synthesis and cellular biology, control is paramount. The ability to initiate a reaction or release a bioactive molecule at a precise time and location can unlock mechanistic insights that are otherwise unattainable. Photolabile protecting groups, or "caged compounds," are the master keys to this level of control.[1] These molecular constructs consist of a photosensitive moiety covalently linked to a molecule of interest, rendering it inert.[1] Upon irradiation with light of a specific wavelength, the photosensitive group undergoes a rapid chemical transformation, cleaving the bond and liberating the active molecule "on demand."

At the heart of this technology is the o-nitrobenzyl scaffold, a robust and versatile phototrigger.[2] The subject of this guide, This compound , is a key member of this family. Its specific substitution pattern—a methoxy group positioned para to the benzylic alcohol and meta to the crucial ortho nitro group—provides a finely tuned set of photochemical properties that make it an invaluable tool for a wide range of applications.

The Core Scaffold: this compound

The utility of any PPG begins with a thorough understanding of its fundamental properties. This compound serves as the foundational block upon which a vast library of photosensitive derivatives is built.

Physicochemical Properties

A clear grasp of the physical and chemical characteristics of the core scaffold is essential for its successful application in synthesis and experimental design.

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 22996-23-2 | N/A |

| Molecular Formula | C₈H₉NO₄ | N/A |

| Molecular Weight | 183.16 g/mol | N/A |

| Appearance | White to light yellow crystalline powder | [3] |

| Melting Point | 79-81 °C | N/A |

Synthesis of the Core Scaffold

The accessibility of the core alcohol is crucial for its widespread use. A common and reliable synthetic route begins with the oxidation of a substituted toluene, followed by the reduction of the resulting carboxylic acid. This multi-step process is a foundational technique in synthetic organic chemistry.

Step 1: Oxidation of 4-Methyl-3-nitroanisole to 4-Methoxy-2-nitrobenzoic acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-methyl-3-nitroanisole (1 equivalent) and potassium permanganate (KMnO₄, ~3.5 equivalents) in water.

-

Reflux: Heat the mixture to reflux and maintain for 24 hours. The progress of the oxidation can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction to room temperature and filter to remove the manganese dioxide (MnO₂) byproduct.

-

Acidification & Extraction: Acidify the filtrate to a pH of 2 using 1N hydrochloric acid (HCl). This will precipitate the carboxylic acid product. Extract the aqueous layer with a suitable organic solvent, such as chloroform or ethyl acetate (3x).

-

Isolation: Combine the organic phases, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 4-methoxy-2-nitrobenzoic acid.

Step 2: Reduction of 4-Methoxy-2-nitrobenzoic acid to this compound

-

Reaction Setup: Dissolve 4-methoxy-2-nitrobenzoic acid (1 equivalent) in an anhydrous solvent like tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

Reduction: Cool the solution in an ice bath (0 °C). Slowly add a solution of a reducing agent, such as borane-THF complex (BH₃·THF, ~1.5-2 equivalents), dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol, followed by water.

-

Extraction & Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Caption: Synthetic route to this compound.

The Uncaging Process: A Mechanistic Deep Dive

The defining characteristic of the 2-nitrobenzyl group is its ability to undergo a clean photochemical cleavage. This process is not simple bond breaking but a sophisticated intramolecular rearrangement.

The Norrish Type II Photochemical Reaction

The photorelease from 2-nitrobenzyl derivatives is a classic example of a Norrish Type II reaction.[4] The causality behind this elegant mechanism is as follows:

-

Photoexcitation: Upon absorption of a UV photon (typically in the 300-365 nm range), the nitro group is promoted to an excited diradical state.[4]

-

Intramolecular Hydrogen Abstraction: In this excited state, one of the oxygen atoms of the nitro group is highly reactive and abstracts a hydrogen atom from the adjacent benzylic carbon. This is the key mechanistic step, forming a transient species known as an aci-nitro intermediate.[5]

-

Cyclization and Rearrangement: The aci-nitro intermediate is unstable and rapidly rearranges. It cyclizes to form a five-membered ring intermediate (a 1,3-dihydrobenz[c]isoxazol-1-ol derivative).[5]

-

Release: This cyclic intermediate collapses, leading to the cleavage of the C-O bond that holds the "caged" molecule. This step releases the active substrate (e.g., an alcohol, acid, or amine) and generates a 2-nitrosobenzaldehyde byproduct.[5]

The efficiency of this process is described by the quantum yield (Φ) , which is the ratio of molecules uncaged to the number of photons absorbed.[6] For many 2-nitrobenzyl systems, this value is synthetically and biologically useful.

Mechanism of Photorelease

Caption: Key steps in the photochemical release from a 2-nitrobenzyl PPG.

The Logic of Derivatization and Analog Design

While this compound is the parent structure, its true power lies in its adaptability. Scientists modify the core scaffold for two primary reasons: to attach different types of molecules (derivatization) and to fine-tune the photochemical properties (analog design).

Derivatives: Caging Diverse Functional Groups

The benzylic alcohol is the reactive handle for caging a wide array of functional groups. This is a deliberate choice to expand the utility of the PPG system.

-

Alcohols & Phenols: Caged as ethers.

-

Carboxylic Acids: Caged as esters. This is a highly common application.

-

Amines & Amides: Caged as carbamates.

-

Phosphates: Caged as phosphate esters, critical for controlling signaling molecules like ATP.[1]

The choice of linkage chemistry is dictated by the need for stability in the dark ("caged" state) and efficient cleavage upon irradiation.

Analogs: Tuning Photochemical Properties

Modifying the aromatic ring is a strategic approach to alter the photophysical behavior of the protecting group. The goal is often to shift the absorption wavelength to a more biologically compatible range (longer wavelengths) or to increase the quantum yield.

A prime example is (4,5-Dimethoxy-2-nitrophenyl)methanol (often called NVOC-alcohol). The addition of a second methoxy group has profound and beneficial effects.[3]

| Compound | Key Structural Feature | Typical λmax | Advantage |

| This compound | Single methoxy group | ~340-350 nm | Foundational, well-understood scaffold. |

| (4,5-Dimethoxy-2-nitrophenyl)methanol | Two methoxy groups | ~350-400 nm | Red-shifted absorption (less damaging to cells), often higher quantum yield.[3][7] |

The electron-donating nature of the additional methoxy group extends the π-conjugation of the chromophore, shifting its maximum absorbance (λmax) to longer, less energetic wavelengths.[7] This is a critical consideration in live-cell imaging and physiology experiments, where high-energy UV light can be cytotoxic.[8]

Field-Proven Applications

The ability to deliver a chemical stimulus with high spatiotemporal resolution has revolutionized several fields of research.

Neuroscience and Cell Biology: Mapping Neural Circuits

Caged neurotransmitters, such as caged glutamate, are indispensable tools in neuroscience.[2]

-

Causality: By releasing glutamate from a caged precursor at a specific synapse using a focused laser beam, researchers can mimic synaptic transmission. This allows for the precise mapping of neural circuits and the study of receptor kinetics without the confounding effects of diffusion from a micropipette.

-

Workflow: A neuron in a brain slice is patch-clamped to record its electrical activity. The slice is bathed in a solution containing caged glutamate. A laser is then used to uncage the glutamate at specific dendritic spines, and the resulting postsynaptic currents are recorded. This provides a direct measure of synaptic efficacy at that location.

Drug Development: Light-Activated Prodrugs